Hydrastine hydrochloride
Overview
Description
Hydrastine hydrochloride is an isoquinoline alkaloid derived from the plant Hydrastis canadensis, commonly known as goldenseal. This compound was first discovered in 1851 by Alfred P. Durand . It has been used historically for its medicinal properties, particularly as a haemostatic agent to control bleeding .
Mechanism of Action
Target of Action
Hydrastine hydrochloride, also known as Hydrastine HCl, primarily targets the uterus across various species, including humans . It exerts a strong stimulating action on the uterus, making it particularly useful in managing abnormal uterine conditions .
Mode of Action
Its stimulating effect on the uterus suggests that it may interact with uterine muscle cells or related signaling pathways to induce contractions or other physiological responses .
Biochemical Pathways
Hydrastine HCl is derived from the alkaloid hydrastine, which is found naturally in small quantities in Hydrastis canadensis L. (Ranunculaceae) . The biosynthesis of hydrastine involves several biochemical pathways, including the incorporation of two molecules of tyrosine . .
Result of Action
The primary result of Hydrastine HCl’s action is its hemostatic effect, particularly in abnormal uterine conditions . By stimulating the uterus, it can help manage conditions such as excessive menstrual bleeding.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrastine hydrochloride can be synthesized through the hydrolysis of hydrastine, which is naturally found in Hydrastis canadensis . The synthesis involves the oxidative splitting of hydrastine with nitric acid, yielding hydrastinine, which can then be converted to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of hydrastine from the plant Hydrastis canadensis, followed by its chemical conversion to this compound. The process includes several purification steps to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Hydrastine hydrochloride undergoes various chemical reactions, including:
Oxidation: Hydrastine can be oxidized to form hydrastinine.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid is commonly used for the oxidative splitting of hydrastine.
Reducing Agents: Various reducing agents can be employed depending on the desired product.
Solvents: Organic solvents like ethanol and methanol are often used in these reactions.
Major Products Formed:
Hydrastinine: Formed through the oxidation of hydrastine.
Various Derivatives: Depending on the reaction conditions and reagents used, different derivatives of this compound can be synthesized.
Scientific Research Applications
Hydrastine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other alkaloids and complex organic molecules.
Biology: Studied for its effects on various biological systems, including its role as a haemostatic agent.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Hydrastinine: A derivative of hydrastine, produced through its oxidation.
Berberine: Another alkaloid found in Hydrastis canadensis, known for its antimicrobial properties.
Cotarnine: A closely related alkaloid with similar haemostatic properties.
Uniqueness of Hydrastine Hydrochloride: this compound is unique due to its specific haemostatic properties and its historical use in traditional medicine. Its ability to control bleeding and its role as a precursor in the synthesis of other important alkaloids make it a valuable compound in both research and industry .
Properties
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6.ClH/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19;/h4-5,8-9,18-19H,6-7,10H2,1-3H3;1H/t18-,19+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBFHJWLYXILMP-VOMIJIAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974771 | |
Record name | beta-Hydrastine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5936-28-7 | |
Record name | 1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5936-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrastine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005936287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Hydrastine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrastine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDRASTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562PDC2I9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Hydrastine Hydrochloride in relation to dopamine biosynthesis?
A1: this compound primarily acts by inhibiting the activity of Tyrosine Hydroxylase (TH), a key enzyme responsible for catalyzing the conversion of L-tyrosine to L-DOPA, a precursor to dopamine. [, , ] This inhibition leads to a decrease in dopamine content within cells.
Q2: How does the stereochemistry of Hydrastine derivatives influence their effects on dopamine content in PC12 cells?
A2: Research indicates that the stereochemistry of Hydrastine derivatives significantly affects their biological activity. Specifically, (1R,9S)-beta-Hydrastine Hydrochloride and (1R,9S)-beta-Hydrastine exhibit potent inhibitory effects on dopamine content in PC12 cells, while (1S,9R)-beta-Hydrastine and this compound do not demonstrate this effect. [] This highlights the importance of stereospecificity in the interaction of Hydrastine derivatives with their biological targets.
Q3: Does this compound affect dopamine biosynthesis through mechanisms other than direct Tyrosine Hydroxylase (TH) inhibition?
A3: Yes, research suggests additional mechanisms might be involved. this compound has been shown to reduce intracellular calcium ion (Ca2+) concentration. [, ] Since calcium plays a role in various cellular processes, including neurotransmitter release, this reduction could indirectly impact dopamine biosynthesis and release. Additionally, this compound has been found to inhibit L-type calcium channels and store-operated calcium entry. []
Q4: What is the impact of this compound on L-DOPA-induced cytotoxicity in PC12 cells?
A4: Studies demonstrate that while this compound can be cytotoxic at higher concentrations, it significantly enhances L-DOPA-induced cytotoxicity even at non-cytotoxic levels. [] This effect appears to be mediated through apoptosis, as evidenced by morphological changes like chromatin condensation and membrane blebbing. []
Q5: Beyond dopamine, does this compound interact with other biological pathways or targets?
A5: Research suggests that this compound might affect melanogenesis, a complex biological process involving the production of melanin. [] While the exact mechanisms are not fully elucidated, this interaction points to a broader biological activity profile for this compound.
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